molecular formula C6H9F3O B14640794 1,1,1-Trifluoro-2-methylpentan-3-one CAS No. 56734-78-2

1,1,1-Trifluoro-2-methylpentan-3-one

Cat. No.: B14640794
CAS No.: 56734-78-2
M. Wt: 154.13 g/mol
InChI Key: JPMBOWWQNJWILZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-methylpentan-3-one is a chemical compound with the molecular formula C6H9F3O. It is a colorless liquid known for its strong odor and is soluble in many organic solvents such as alcohols, ethers, and ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2-methylpentan-3-one can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-butanol with trifluoroacetic acid in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of trifluoroacetyl chloride and a suitable alkylating agent. The reaction is carried out in an organic solvent, and the product is isolated through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2-methylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,1,1-Trifluoro-2-methylpentan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,1-trifluoro-2-methylpentan-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its ability to form strong interactions with these targets, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-2-methylpentan-3-one is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability .

Properties

CAS No.

56734-78-2

Molecular Formula

C6H9F3O

Molecular Weight

154.13 g/mol

IUPAC Name

1,1,1-trifluoro-2-methylpentan-3-one

InChI

InChI=1S/C6H9F3O/c1-3-5(10)4(2)6(7,8)9/h4H,3H2,1-2H3

InChI Key

JPMBOWWQNJWILZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)C(F)(F)F

Origin of Product

United States

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